molecular formula C16H17N3 B12971105 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Cat. No.: B12971105
M. Wt: 251.33 g/mol
InChI Key: WKZMRGBOPABADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound includes a pyrimidine ring attached to a 1-benzyl-1,2,3,6-tetrahydropyridine moiety, making it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with 1-benzyl-1,2,3,6-tetrahydropyridine. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrimidine, followed by nucleophilic substitution with 1-benzyl-1,2,3,6-tetrahydropyridine under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
  • 1-Methyl-1,2,3,6-tetrahydropyridine

Uniqueness

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is unique due to its combined pyrimidine and tetrahydropyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds with only one of these moieties.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)pyrimidine

InChI

InChI=1S/C16H17N3/c1-2-5-14(6-3-1)13-19-11-7-15(8-12-19)16-17-9-4-10-18-16/h1-7,9-10H,8,11-13H2

InChI Key

WKZMRGBOPABADC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=NC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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